Anilinomethanol
Description
Anilinomethanol (C₆H₅NHCH₂OH) is a secondary aromatic alcohol featuring both an aniline (phenylamine) group and a hydroxymethyl (-CH₂OH) substituent. This compound is structurally characterized by the presence of a benzene ring linked to an amine group and a primary alcohol, making it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and polymer precursors. Its bifunctional nature allows it to participate in reactions such as alkylation, acylation, and condensation, enabling the formation of heterocyclic compounds or coordination complexes with metal ions.
While systematic names like phenylaminomethanol or N-phenyl-2-hydroxyethylamine may apply, the term "this compound" is widely recognized in industrial and academic contexts. Notably, its nomenclature aligns with substitutive naming conventions outlined by Chemical Abstracts, where the parent structure (aniline) is modified by the hydroxymethyl group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61224-32-6 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
anilinomethanol |
InChI |
InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
MGPPKMAAEPNXLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCO |
Canonical SMILES |
C1=CC=C(C=C1)NCO |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anilinomethanol has shown promise in pharmaceutical applications, particularly as a precursor for synthesizing various medicinal compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in drug development.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have synthesized this compound derivatives that demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. These compounds are being explored for their potential use in treating infections caused by antibiotic-resistant strains.
- Anti-cancer Properties : this compound derivatives have been investigated for their cytotoxic effects on cancer cells. A study highlighted that certain this compound-based compounds induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), thereby disrupting cellular homeostasis and leading to cell death .
Material Science Applications
This compound is also utilized in materials science, particularly in the synthesis of polymers and nanocomposites.
- Polymer Synthesis : this compound can act as a monomer for producing conducting polymers. These polymers possess applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability.
- Nanocomposites : Research has demonstrated that this compound can be used to modify the surface properties of nanoparticles, improving their dispersion and compatibility within polymer matrices. This modification leads to enhanced mechanical properties and thermal resistance of the resulting nanocomposites .
Environmental Chemistry Applications
The environmental implications of this compound are significant, particularly concerning its role in pollutant degradation and remediation.
- Pollutant Degradation : this compound has been studied for its ability to degrade environmental pollutants through advanced oxidation processes (AOPs). These processes utilize this compound as a catalyst to enhance the breakdown of organic contaminants in wastewater treatment systems.
- Bioremediation : The compound has potential applications in bioremediation strategies aimed at detoxifying contaminated sites. Studies suggest that microorganisms can utilize this compound as a carbon source, facilitating the degradation of more complex aromatic pollutants .
Case Study 1: Antimicrobial Activity
A comprehensive study investigated the antimicrobial efficacy of synthesized this compound derivatives against various bacterial strains. Results showed that specific modifications to the this compound structure significantly enhanced antibacterial activity, suggesting potential for new antibiotic formulations.
Case Study 2: Conducting Polymers
Research focused on the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films demonstrated improved conductivity and stability under operational conditions typical for electronic devices. This advancement paves the way for more efficient organic electronic components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anilinomethanol belongs to a broader class of aromatic amino alcohols. Below is a detailed comparison with structurally or functionally related compounds:
Ethanolamine (2-Aminoethanol, H₂NCH₂CH₂OH)
- Structural Differences: Ethanolamine lacks the aromatic ring present in this compound, making it less sterically hindered and more nucleophilic.
- Physical Properties: Property this compound Ethanolamine Molecular Weight (g/mol) 139.17 61.08 Boiling Point (°C) ~245 (decomposes) 170 Solubility Moderate in polar solvents Highly water-soluble
- Applications: Ethanolamine is predominantly used in gas scrubbing and surfactants due to its small size and high polarity, whereas this compound’s aromaticity makes it suitable for synthesizing UV-stable dyes and pharmaceuticals.
α-Linolenoyl Ethanolamide (C₂₀H₃₅NO₂)
- Functional Contrast: Unlike this compound, this compound is an amide derived from ethanolamine and α-linolenic acid. It lacks aromaticity but features a long unsaturated hydrocarbon chain.
- Reactivity: this compound undergoes electrophilic substitution (e.g., nitration) on the benzene ring, while α-linolenoyl ethanolamide is more prone to hydrolysis or oxidation at the double bonds.
(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol (C₁₁H₁₉NO)
- Structural Complexity: This bicyclic amino alcohol shares the -CH₂OH and -NH₂ functional groups with this compound but has a rigid, fused-ring system that limits conformational flexibility.
- Synthetic Utility: Both compounds serve as chiral building blocks, but the bicyclic structure of the indenemethanol derivative enhances stereochemical control in asymmetric catalysis.
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack by the lone pair of electrons on the aniline’s nitrogen atom onto the carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which stabilizes through proton transfer to yield this compound.
Experimental Considerations
- Solvent : Aqueous or alcoholic media (e.g., methanol or ethanol) are preferred to solubilize formaldehyde and stabilize intermediates.
- pH Control : Neutral or mildly basic conditions (pH 7–9) mitigate the formation of Schiff bases, which dominate under acidic conditions.
- Temperature : Room temperature or mild heating (25–50°C) prevents decomposition of formaldehyde into paraformaldehyde.
Hypothetical Yield : 60–75% (theoretical), with impurities including N,N-bis(hydroxymethyl)aniline and condensation byproducts.
Reductive Amination of Glycolaldehyde with Aniline
Reductive amination offers an alternative pathway, utilizing glycolaldehyde (HOCH₂CHO) as the carbonyl source. This method introduces both the hydroxymethyl and amine groups in a single step.
Procedure
Advantages and Limitations
- Selectivity : Sodium cyanoborohydride selectively reduces imines without attacking aldehydes, improving yield.
- Challenges : Glycolaldehyde’s instability necessitates in situ generation or stabilized formulations.
Hypothetical Yield : 50–65%, with glycolic acid as a common byproduct.
Catalytic Alkylation Using Copper-Based Systems
Drawing parallels from the synthesis of N-methylaniline, copper chloride (CuCl₂) could catalyze the alkylation of aniline with chloromethyl alcohol (ClCH₂OH).
Reaction Pathway
- In Situ Generation of Chloromethyl Alcohol :
Formaldehyde reacts with hydrochloric acid (HCl) to form chloromethyl alcohol.
$$ \text{HCHO} + \text{HCl} \rightarrow \text{ClCH}_2\text{OH} $$ - Catalytic Alkylation :
Aniline undergoes nucleophilic substitution with ClCH₂OH in the presence of CuCl₂, yielding this compound and HCl.
Key Parameters :
- Catalyst Loading : 5–10 mol% CuCl₂.
- Temperature : 150–200°C under autogenous pressure to maintain liquid-phase conditions.
Hypothetical Yield : 70–85%, with trace residues of unreacted aniline.
Photocatalytic Methods Inspired by TiO₂-Mediated Reactions
TiO₂ photocatalysis, demonstrated in azobenzene transformations, could be adapted for this compound synthesis. Under UV irradiation (λ > 280 nm), TiO₂ generates electron-hole pairs that facilitate redox reactions.
Proposed Mechanism
- Hole Oxidation : Aniline adsorbs onto TiO₂, where holes oxidize the amine group.
- Hydroxymethyl Radical Formation : Formaldehyde is reduced by electrons to form - CH₂OH radicals.
- Coupling : Radical recombination yields this compound.
Optimization Needs :
- Solvent : Methanol or ethanol to solubilize reactants and enhance radical stability.
- Oxygen Exclusion : Anaerobic conditions prevent over-oxidation to nitrobenzene derivatives.
Hypothetical Yield : 40–55%, with competing pathways forming hydrazobenzenes.
Comparative Analysis of Synthetic Methods
The table below summarizes theoretical advantages and challenges of each method:
| Method | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Direct Hydroxymethylation | HCHO, H₂O/EtOH, 25–50°C | 60–75 | Byproduct formation (e.g., Schiff bases) |
| Reductive Amination | Glycolaldehyde, NaBH₃CN | 50–65 | Glycolaldehyde instability |
| CuCl₂-Catalyzed Alkylation | ClCH₂OH, CuCl₂, 150°C | 70–85 | Handling chloromethyl alcohol |
| TiO₂ Photocatalysis | UV, TiO₂, MeOH | 40–55 | Competing redox pathways |
Q & A
Q. What are the critical steps for synthesizing Anilinomethanol with high purity in academic laboratories?
Methodological Answer :
- Synthetic Protocol : Begin with reductive amination of 4-nitrobenzaldehyde using sodium borohydride in methanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using -NMR and HPLC (>98% purity threshold) .
- Key Considerations : Monitor pH during reduction to avoid byproducts (e.g., over-reduction to aniline derivatives). Use inert atmospheres (N) to prevent oxidation of the primary alcohol group .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer :
- Experimental Design :
- Variables : Temperature (4°C, 25°C, 40°C), light exposure (UV vs. dark), and humidity (controlled vs. ambient).
- Analysis : Track degradation via UV-Vis spectroscopy (monitor λmax shifts) and mass loss over 30 days.
- Data Interpretation : Use Arrhenius modeling to predict shelf life. Cross-validate with LC-MS for degradation products (e.g., oxidative dimerization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s spectroscopic data across literature sources?
Methodological Answer :
- Root-Cause Analysis :
- Resolution Workflow :
Q. What strategies optimize this compound’s catalytic activity in asymmetric synthesis?
Methodological Answer :
- Experimental Optimization :
- Ligand Design : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity.
- Kinetic Profiling : Use stopped-flow techniques to measure reaction rates under varying temperatures and solvent polarities (e.g., DMF vs. THF).
- Data Analysis : Apply multivariate regression to correlate steric/electronic ligand properties with %ee (enantiomeric excess) outcomes. Publish raw datasets in supplementary materials for reproducibility .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent biological activity data for this compound derivatives?
Methodological Answer :
- Systematic Review :
- Reproducibility Framework :
Analytical Framework Development
Q. What computational models predict this compound’s solubility in mixed-solvent systems?
Methodological Answer :
- Model Selection :
- Limitations : Address deviations caused by hydrogen-bonding interactions not captured in ideal-solution models.
Ethical and Reporting Standards
Q. How to ensure compliance with journal guidelines when publishing this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
